molecular formula C17H14N2O3S B251724 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B251724
M. Wt: 326.4 g/mol
InChI Key: OLXRLSKPTBZUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as BM-212, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been found to induce cell cycle arrest and apoptosis in tumor cells, leading to reduced tumor growth.

Advantages and Limitations for Lab Experiments

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potent biological effects. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments. Additionally, the potential toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide at high concentrations should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications. Additionally, the development of more soluble derivatives of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide could improve its efficacy and broaden its potential applications. Finally, studies on the pharmacokinetics and toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in animal models and humans are needed to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a compound with promising therapeutic properties that has gained attention in the scientific community. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications, but N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.

Synthesis Methods

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonamide with thionyl chloride, followed by the reaction with 1-benzofuran-2-carboxylic acid. The resulting product is purified through recrystallization to obtain N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in high yield and purity.

Scientific Research Applications

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been tested in vitro and in vivo, showing significant inhibition of tumor cell growth and reduced inflammation in animal models.

properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-10-6-7-13(20)12(8-10)18-17(23)19-16(21)15-9-11-4-2-3-5-14(11)22-15/h2-9,20H,1H3,(H2,18,19,21,23)

InChI Key

OLXRLSKPTBZUHX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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